trichlorogermane

Surface chemistry FTIR spectroscopy CVD precursor

Trichlorogermane (CAS 1184-65-2), also known as germanium chloroform, is an inorganic germanium hydride chloride with the molecular formula GeHCl₃. It exists as a colorless, mobile liquid that fumes in air and hydrolyzes rapidly upon contact with water.

Molecular Formula Cl3GeH
Molecular Weight 180.0 g/mol
Cat. No. B8409809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrichlorogermane
Molecular FormulaCl3GeH
Molecular Weight180.0 g/mol
Structural Identifiers
SMILESCl[GeH](Cl)Cl
InChIInChI=1S/Cl3GeH/c1-4(2)3/h4H
InChIKeyMUDDKLJPADVVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorogermane (GeHCl₃) Procurement and Specification Guide for Semiconductor CVD/ALD Precursor Applications


Trichlorogermane (CAS 1184-65-2), also known as germanium chloroform, is an inorganic germanium hydride chloride with the molecular formula GeHCl₃ [1]. It exists as a colorless, mobile liquid that fumes in air and hydrolyzes rapidly upon contact with water [1]. Key physical properties include a boiling point of 75 °C at 760 mmHg, melting point of -71 °C, and density of 1.93 g/cm³ at 0 °C [2]. This compound serves as a germanium precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for semiconductor manufacturing, particularly for depositing germanium-containing thin films and Si₁₋ₓGeₓ heterostructures [3]. Unlike many germanium precursors, trichlorogermane is a liquid under standard conditions, offering distinct handling and delivery advantages in vapor deposition systems [3].

Why Trichlorogermane Cannot Be Substituted by GeCl₄, GeH₄, or Other Germanium Precursors in Critical CVD/ALD Processes


Germanium precursors are not interchangeable in semiconductor deposition processes due to fundamental differences in thermal decomposition pathways, oxidation states, and surface chemistries. Tetrachlorogermane (GeCl₄), with Ge in the +4 oxidation state, tends to form GeTe₂ rather than the desired GeTe phase in GST (GeSbTe) ALD processes [1]. Solid germanium precursors, while available, lack the precise vapor delivery control afforded by liquid trichlorogermane . Germane (GeH₄), a gaseous precursor, decomposes only at elevated temperatures (340–360 °C), limiting low-temperature process windows [2]. Trichlorogermane uniquely dissociates into HCl and GeCl₂ at relatively low temperatures, generating divalent germanium species in situ, a capability not shared by Ge(IV) precursors or GeH₄ [1]. These divergent behaviors directly affect film composition, conformality, and process compatibility, making informed precursor selection a critical procurement decision.

Quantitative Differentiation Evidence: Trichlorogermane Versus Comparator Precursors in Semiconductor Deposition


Complete Hydrogen Transfer at 200 K: GeHCl₃ vs. SiHCl₃ Surface Decomposition

In a direct head-to-head FTIR spectroscopy comparison, trichlorogermane (GeHCl₃) demonstrated complete hydrogen transfer from germanium to surface silicon atoms upon dissociative adsorption at 200 K, whereas trichlorosilane (SiHCl₃) exhibited incomplete decomposition under identical conditions [1]. The FTIR spectra revealed ClₓSiH stretching (2196 cm⁻¹) and bending (775, 744 cm⁻¹) vibrations for SiHCl₃, confirming residual Si-H species. In contrast, no Ge-H absorption feature (1970–1995 cm⁻¹) was detected for GeHCl₃, indicating complete decomposition [1].

Surface chemistry FTIR spectroscopy CVD precursor SiGe heterostructure Adsorption kinetics

Boiling Point and Physical State Advantage: GeHCl₃ vs. GeCl₄ for Vapor Delivery

Trichlorogermane exhibits a lower boiling point of 75 °C at 760 mmHg compared to tetrachlorogermane (GeCl₄), which boils at 83.1 °C under equivalent conditions [1][2]. Both compounds are liquids at standard conditions, but GeHCl₃'s lower boiling point translates to higher volatility and potentially more efficient vapor transport in CVD bubbler systems [1][3]. GeHCl₃ has a density of 1.93 g/cm³ at 0 °C, while GeCl₄ has a density of 1.879 g/cm³ at 20 °C (1.844 g/cm³ at 30 °C) [1][2].

Physical properties Vapor delivery CVD precursor Volatility Process control

Low-Temperature Dissociation Pathway: In Situ GeCl₂ Generation vs. Ge(IV) Precursors

Trichlorogermane (HGeCl₃) uniquely dissociates into HCl and GeCl₂ at relatively low temperatures, generating divalent germanium (Ge²⁺) species in situ during the deposition process [1]. In contrast, tetrachlorogermane (GeCl₄) contains Ge in the +4 oxidation state and exhibits greater stability, which causes it to form GeTe₂ rather than the desired GeTe phase in GST (Ge₂Sb₂Te₅) ALD applications [1]. This differential behavior is explicitly cited in patent literature as the reason for selecting HGeCl₃ over other germanium precursors to achieve desired GST compositions [1][2].

ALD precursor GST films Phase-change memory Thermal decomposition Ge(II) species

Liquid vs. Solid Precursor: Vapor Delivery Precision Advantage

Trichlorogermane exists as a liquid at standard conditions (boiling point 75 °C), whereas alternative germanium precursors are often solids that require sublimation for vapor delivery [1]. Liquid precursors provide more stable and reproducible vapor pressure, enabling precise mass flow control and uniform film deposition across large-area substrates . Solid precursors introduce variability in vapor delivery due to surface area changes during sublimation and potential particle contamination .

Vapor pressure Precursor delivery ALD CVD Thin film uniformity

High-Value Application Scenarios Where Trichlorogermane Delivers Verifiable Performance Advantages


Atomic Layer Deposition of Ge₂Sb₂Te₅ (GST) Phase-Change Memory Films

Trichlorogermane is specifically selected for ALD of GST films (Ge₂Sb₂Te₅) in phase-change random access memory (PCRAM) devices because its low-temperature dissociation to GeCl₂ enables formation of the correct GeTe phase rather than the undesired GeTe₂ phase that results from Ge⁴⁺ precursors such as GeCl₄ [1][2]. Patent literature explicitly identifies HGeCl₃ as the precursor capable of achieving the desired Ge₂Sb₂Te₅ composition, particularly for devices with design requirements below 20 nm where ALD conformality is essential [1].

Low-Temperature CVD of Si₁₋ₓGeₓ Heterostructures for Advanced Transistors

Trichlorogermane enables low-temperature deposition of germanium on silicon surfaces for Si₁₋ₓGeₓ heterostructure growth, a critical step in strained-silicon transistor fabrication [1]. Direct FTIR evidence demonstrates complete hydrogen transfer from germanium to silicon at 200 K, resulting in cleaner interfaces compared to trichlorosilane, which leaves residual ClₓSiH surface species under identical conditions [1]. This surface chemistry advantage supports higher-quality epitaxial growth at reduced thermal budgets.

Pyrolytic Deposition of High-Purity Germanium for Semiconductor Crystal Growth

Trichlorogermane has been demonstrated as an effective precursor for pyrolytic deposition of germanium from gaseous mixtures of hydrogen and germanium halides/hydride halides onto heated germanium rods at 1150 °C, followed by zone melting for purification [1]. This process, analogous to the Siemens process for silicon, leverages GeHCl₃'s volatility and decomposition characteristics to produce semiconductor-grade germanium with reduced boron impurity incorporation [1].

Synthesis of Organotrichlorogermanes via Direct Elemental Reaction

Trichlorogermane participates in direct synthetic routes to organotrichlorogermanes when elemental germanium is reacted with hydrogen chloride and alkenes in the presence of copper(I) chloride catalyst [1]. This reaction pathway yields ethyltrichlorogermane with 66% selectivity and allyltrichlorogermane with 92% selectivity, with tetrachlorogermane formed as a byproduct [1]. These organogermanium compounds serve as intermediates for specialty materials and potential pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for trichlorogermane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.